Ebna1-IN-SC7 -

Ebna1-IN-SC7

Catalog Number: EVT-10962999
CAS Number:
Molecular Formula: C20H16BrNO5S
Molecular Weight: 462.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ebna1-IN-SC7 is a small molecule compound identified as a selective inhibitor of the Epstein-Barr virus nuclear antigen 1 (EBNA1). This protein plays a crucial role in the life cycle of the Epstein-Barr virus, particularly in maintaining the viral genome and regulating gene expression. The discovery of Ebna1-IN-SC7 arose from high-throughput screening methods aimed at finding compounds that could inhibit the DNA-binding activity of EBNA1, which is essential for viral replication and persistence in infected cells.

Source

Ebna1-IN-SC7 was developed through a systematic approach involving virtual screening of a large library of compounds. Researchers utilized computational docking techniques to analyze potential interactions between small molecules and the EBNA1 protein. The compound was among several candidates that demonstrated significant inhibition of EBNA1-DNA binding in biochemical assays, with an IC50 value of approximately 23 micromolar, indicating its effectiveness as an inhibitor .

Classification

Ebna1-IN-SC7 belongs to a class of compounds specifically targeting viral proteins. Its primary classification is as an antiviral agent, with a focus on inhibiting protein-DNA interactions critical for viral replication. The compound's mechanism centers around blocking the binding sites on EBNA1, thereby disrupting its function within the viral life cycle.

Synthesis Analysis

Methods

The synthesis of Ebna1-IN-SC7 involves organic chemistry techniques typically used in drug development. Initial steps include the identification and modification of lead compounds derived from high-throughput screening results. The synthetic pathway may involve several key reactions, including:

  • Coupling Reactions: To form the core structure of the compound.
  • Functional Group Modifications: To enhance binding affinity and selectivity towards EBNA1.
  • Purification Techniques: Such as chromatography to isolate the final product.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of Ebna1-IN-SC7 features specific functional groups that facilitate its interaction with EBNA1. Key components include:

  • A phenyl group that contributes to hydrophobic interactions.
  • A sulfonyl group that enhances binding through electrostatic interactions with positively charged residues in EBNA1.

Data

Molecular docking studies have shown that Ebna1-IN-SC7 forms hydrogen bonds with critical amino acids such as arginine 469 and tyrosine 518 within the EBNA1 DNA-binding domain. These interactions are vital for its inhibitory action, as they stabilize the compound's binding to the target site .

Chemical Reactions Analysis

Reactions

Ebna1-IN-SC7 primarily engages in non-covalent interactions with EBNA1, including:

  • Hydrogen Bonding: Between functional groups on SC7 and specific amino acids on EBNA1.
  • Hydrophobic Interactions: With non-polar regions of the protein, enhancing binding affinity.

Technical Details

The effectiveness of Ebna1-IN-SC7 as an inhibitor is measured through various assays, including fluorescence polarization assays and electrophoretic mobility shift assays (EMSA). These methods quantify how well SC7 can prevent EBNA1 from binding to its target DNA sequences .

Mechanism of Action

Process

Ebna1-IN-SC7 inhibits EBNA1 by occupying its DNA-binding site, preventing the protein from interacting with viral DNA. This disruption leads to:

  • Inhibition of viral replication.
  • Reduction in transcriptional activation mediated by EBNA1.

Data

Research indicates that Ebna1-IN-SC7 effectively reduces the copy number of Epstein-Barr virus genomes in infected cell lines, demonstrating its potential therapeutic application against EBV-related diseases .

Physical and Chemical Properties Analysis

Physical Properties

Ebna1-IN-SC7 exhibits characteristics typical of small organic molecules, including:

  • Molecular Weight: Approximately 400 Da.
  • Solubility: Soluble in organic solvents commonly used in biological assays.

Chemical Properties

The compound's reactivity profile includes:

  • Stability under physiological conditions.
  • Specificity towards EBNA1 without significant off-target effects on unrelated proteins like Zta.

These properties make Ebna1-IN-SC7 a promising candidate for further development as an antiviral agent .

Applications

Ebna1-IN-SC7 has significant potential in scientific research and therapeutic applications, particularly in:

  • Antiviral Drug Development: Targeting Epstein-Barr virus infections which are associated with various malignancies.
  • Biochemical Research: As a tool to study EBNA1 function and its role in viral pathogenesis.

The ongoing research aims to refine Ebna1-IN-SC7 and similar compounds to enhance their potency and selectivity, paving the way for novel treatments against Epstein-Barr virus-related diseases .

Introduction to Epstein-Barr Nuclear Antigen 1 as a Therapeutic Target in Epstein-Barr Virus-Associated Oncogenesis

Molecular Pathogenesis of Epstein-Barr Virus Latent Infection

Epstein-Barr Virus establishes lifelong latent infection in over 90% of the global adult population, persisting primarily in B lymphocytes and epithelial cells [3] [7]. The virus exhibits distinct latency programs (0-III) characterized by differential expression of viral genes. Epstein-Barr Nuclear Antigen 1 is the only viral protein consistently expressed across all latency types (except latency 0) and in all Epstein-Barr Virus-associated malignancies, including nasopharyngeal carcinoma, Burkitt lymphoma, gastric carcinoma, and lymphoepithelioma-like carcinomas [1] [2]. During latent infection, Epstein-Barr Nuclear Antigen 1 enables viral genome persistence as extrachromosomal episomes that replicate synchronously with host cell division. This perpetual maintenance creates a reservoir for oncogenic processes by facilitating the expression of other viral oncoproteins and protecting infected cells from apoptosis [1] [4]. The geographical clustering of certain Epstein-Barr Virus-associated malignancies (e.g., nasopharyngeal carcinoma in Southern China and Southeast Asia) correlates with specific Epstein-Barr Nuclear Antigen 1 variants (e.g., V-val subtype), suggesting genetic polymorphisms may influence oncogenic potential [1] [4].

Table 1: Epstein-Barr Virus Latency Programs in Malignancies

Latency ProgramViral Proteins ExpressedAssociated Malignancies
IEpstein-Barr Nuclear Antigen 1Burkitt lymphoma, Epstein-Barr Virus-associated gastric carcinoma
IIEpstein-Barr Nuclear Antigen 1, Latent Membrane Protein 1, Latent Membrane Protein 2Nasopharyngeal carcinoma, Hodgkin lymphoma, Primary pulmonary lymphoepithelioma-like carcinoma
IIIEpstein-Barr Nuclear Antigen 1-6, Latent Membrane Protein 1/2Post-transplant lymphoproliferative disorder, HIV-associated immunoblastic lymphoma

Essential Functions of Epstein-Barr Nuclear Antigen 1 in Viral Genome Maintenance and Replication

Epstein-Barr Nuclear Antigen 1 is indispensable for Epstein-Barr Virus persistence through its sequence-specific DNA binding to the viral origin of replication (oriP), comprising two functional elements: the dyad symmetry (initiates replication) and family of repeats (mediates episomal segregation) [2] [7]. The C-terminal DNA-binding and dimerization domain (amino acids 452-607) forms a homodimer that recognizes an 18-bp palindromic sequence within oriP [2]. Through this interaction, Epstein-Barr Nuclear Antigen 1 tethers viral episomes to host chromosomes during mitosis, ensuring equal episomal distribution to daughter cells [1] [2].

Beyond replication functions, Epstein-Barr Nuclear Antigen 1 regulates viral and host gene transcription. It activates the Epstein-Barr Nuclear Antigen 1 promoter (Qp) in type I/II latency through interactions with host transcription factors (e.g., Specificity Protein 1), maintaining its own expression while suppressing other Epstein-Barr nuclear antigens [1] [5]. Experimentally, dominant-negative Epstein-Barr Nuclear Antigen 1 mutants, antisense oligonucleotides, or small interfering RNA-mediated suppression cause rapid loss of viral episomes, growth inhibition, and apoptosis in Epstein-Barr Virus-positive cell lines, validating its essential role [1] [2].

Table 2: Functional Domains of Epstein-Barr Nuclear Antigen 1

DomainAmino Acid ResiduesFunctionMechanistic Significance
DNA-Binding/Dimerization Domain452-607Sequence-specific oriP binding; HomodimerizationEssential for episomal maintenance, replication, and segregation
USP7 Interaction Domain442-447Binds Ubiquitin-Specific Protease 7Disrupts promyelocytic leukemia nuclear bodies; Antagonizes p53-mediated apoptosis
Nuclear Localization Signal379-386Mediates nuclear importPhosphorylation at Ser385 enhances importin binding
Gly-Ala RepeatVariableControls translation efficiencyLimits antigen presentation; Immune evasion

Epstein-Barr Nuclear Antigen 1-Dependent Oncogenic Signaling Pathways in Malignant Transformation

Epstein-Barr Nuclear Antigen 1 directly contributes to oncogenesis through interactions with host proteins that dysregulate tumor suppressor pathways and promote genomic instability. A key mechanism involves its binding to Ubiquitin-Specific Protease 7 (10-fold higher affinity than p53), which disrupts the Ubiquitin-Specific Protease 7-p53 complex and inhibits p53-mediated apoptosis [2] [7]. Epstein-Barr Nuclear Antigen 1 also recruits Casein Kinase 2 to promyelocytic leukemia nuclear bodies, triggering their phosphorylation and degradation [2]. As promyelocytic leukemia nuclear bodies stabilize p53 and regulate DNA repair, their loss promotes genomic instability in infected cells [1] [7].

Epstein-Barr Nuclear Antigen 1 further modulates oncogenic pathways through transcriptional regulation. It upregulates nuclear factor kappa-light-chain-enhancer of activated B cells-dependent genes (e.g., human telomerase reverse transcriptase) to immortalize cells [7], and activates the phosphoinositide 3-kinase/protein kinase B pathway to enhance survival and epithelial-mesenchymal transition [3] [7]. In epithelial cancers, Epstein-Barr Nuclear Antigen 1 induces reactive oxygen species that cause DNA damage, while its glycine-alanine repeats impair major histocompatibility complex class I antigen presentation, enabling immune evasion [1] [8]. Transgenic mouse models expressing Epstein-Barr Nuclear Antigen 1 in B cells develop lymphomas, directly confirming its oncogenic potential [7].

Rationale for Targeted Inhibition of Epstein-Barr Nuclear Antigen 1-Deoxyribonucleic Acid Interaction

The structural uniqueness of Epstein-Barr Nuclear Antigen 1's DNA-binding domain (absent in human proteins) and its essential functions make it a compelling therapeutic target [2] [6]. Computational analyses confirm the "druggability" of its DNA-binding pocket, where small molecules can competitively inhibit deoxyribonucleic acid binding without cross-reacting with host proteins [2] [6]. Crucially, disrupting this interaction:

  • Eliminates viral episomes: Prevents viral genome replication/partitioning, leading to episomal loss during cell division [1] [2]
  • Induces viral lytic reactivation: In some contexts, inhibition triggers lytic cycle entry, rendering tumor cells vulnerable to antiviral agents [5]
  • Sensitizes tumor cells to immune recognition: Reduced Epstein-Barr Nuclear Antigen 1 levels increase antigenic peptide presentation via major histocompatibility complex class I [1]
  • Reactivates tumor suppressors: Restores p53 and promyelocytic leukemia nuclear body function by disrupting Epstein-Barr Nuclear Antigen 1-Ubiquitin-Specific Protease 7 binding [2]

Proof-of-concept studies validate this approach: Dominant-negative mutants impair episomal maintenance in Burkitt lymphoma xenografts [1], while natural compounds (e.g., baicalein) suppress Epstein-Barr Nuclear Antigen 1 transcription by inhibiting Specificity Protein 1-dependent Qp activation, reducing proliferation in nasopharyngeal carcinoma models [5]. The phase 2 trial of VK-2019, an oral Epstein-Barr Nuclear Antigen 1 inhibitor, in recurrent/metastatic nasopharyngeal carcinoma (NCT04925544) further underscores clinical translation potential [6].

Properties

Product Name

Ebna1-IN-SC7

IUPAC Name

[4-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-bromophenyl] acetate

Molecular Formula

C20H16BrNO5S

Molecular Weight

462.3 g/mol

InChI

InChI=1S/C20H16BrNO5S/c1-13(23)22(17-8-10-20(19(21)12-17)27-14(2)24)28(25,26)18-9-7-15-5-3-4-6-16(15)11-18/h3-12H,1-2H3

InChI Key

SSARAOHVKXASDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.